molecular formula C24H19NO2 B11089420 12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one

12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one

Cat. No.: B11089420
M. Wt: 353.4 g/mol
InChI Key: MLTWXEUJMBLLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with naphthylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can lead to a wide range of functionalized acridines .

Scientific Research Applications

12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its methoxyphenyl group and acridine core contribute to its stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

12-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[a]acridin-11-one

InChI

InChI=1S/C24H19NO2/c1-27-17-12-9-16(10-13-17)22-23-18-6-3-2-5-15(18)11-14-20(23)25-19-7-4-8-21(26)24(19)22/h2-3,5-6,9-14H,4,7-8H2,1H3

InChI Key

MLTWXEUJMBLLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=C2C5=CC=CC=C5C=C4)CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.